![molecular formula C12H14N4O B2822615 N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide CAS No. 2128662-12-2](/img/structure/B2822615.png)
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide, also known as CCMI, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in cells. N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. Additionally, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of Alzheimer's and Parkinson's disease, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to improve cognitive function and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its relatively simple synthesis method and high yield. Additionally, N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been shown to have a low toxicity profile, making it a viable compound for in vitro and in vivo studies. However, one limitation of using N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain assays.
Future Directions
There are several future directions for research on N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide and its effects on various signaling pathways in cells. Finally, the development of more efficient synthesis methods and analogs of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide may lead to the discovery of more potent and selective compounds for scientific research.
Synthesis Methods
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with acrylonitrile to form 1-cyanocyclopentene. This intermediate is then reacted with 6-methyl-4-hydrazinopyridazine-3-carboxylic acid to form N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide. The synthesis of N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide has been optimized to improve yield and purity, making it a viable compound for scientific research.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-6-methylpyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-6-10(7-14-16-9)11(17)15-12(8-13)4-2-3-5-12/h6-7H,2-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXXVFVUYVODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-6-methylpyridazine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.